Scientific Field: Biochemistry and Biotechnology
Summary of Application: The silanization process with 3-aminopropyltriethoxysilane (APTES) on oxide surfaces is frequently used for surface functionalization in biosensing applications. This is due to its beneficial characteristics such as its bifunctional nature and low cost .
Methods of Application: The APTES deposition methods are categorized into the solution-phase and vapor-phase. The deposition process of the APTES layer is optimized to obtain a monolayer, which is crucial for having a stable surface and effectively immobilizing the bioreceptors .
Results: The optimized deposition process leads to improved repeatability and sensitivity of the biosensor .
Scientific Field: Chemistry and Material Science
Summary of Application: 3-Amino-1-propanol has been studied in combination with quinoline-2-carboxylic acid to form various salts. These salts show distinct hydrogen bonding and π∙∙∙π stacking interactions, leading to unique structural motifs.
Methods of Application: The compound is used to form various salts with quinoline-2-carboxylic acid.
3-[(3-Aminopropyl)amino]-1-propanol, also known as 3-amino-1-propanol, is an organic compound with the molecular formula C6H16N2O. It features a hydroxyl group (-OH) and two amino groups (-NH2) in its structure, which contributes to its reactivity and biological activity. The compound is a colorless to pale yellow liquid and is soluble in water, alcohol, and ether . Its unique structure allows it to participate in various
The chemical behavior of 3-[(3-Aminopropyl)amino]-1-propanol includes its ability to neutralize acids, forming salts and water in an exothermic reaction. This property makes it useful in various industrial applications, particularly in the synthesis of other compounds . Additionally, the compound can undergo nucleophilic substitution reactions due to the presence of the amino groups, facilitating further chemical transformations.
This compound exhibits significant biological activity, including potential interactions with biomolecules. It has been studied for its ability to bind with enzymes, which may lead to inhibition or activation of specific pathways. The molecular mechanisms involve changes in gene expression, making it a candidate for research in pharmacology and biochemistry .
Several methods exist for synthesizing 3-[(3-Aminopropyl)amino]-1-propanol:
These methods can be optimized based on desired yield and purity levels.
3-[(3-Aminopropyl)amino]-1-propanol finds applications across various fields:
Its versatility makes it valuable in research and industrial settings.
Research into the interaction studies of 3-[(3-Aminopropyl)amino]-1-propanol has revealed its potential effects on enzyme activity and cellular processes. These studies typically involve:
These interactions highlight its potential therapeutic applications.
Several compounds share structural similarities with 3-[(3-Aminopropyl)amino]-1-propanol. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Amino-1-propanol | C3H9NO | Simpler structure; fewer functional groups |
2-Aminoethanol | C2H7NO | Shorter carbon chain; used as a solvent |
Ethanolamine | C2H7N | Commonly used in pharmaceuticals; primary amine |
The uniqueness of 3-[(3-Aminopropyl)amino]-1-propanol lies in its dual amino functionality combined with a hydroxyl group, allowing it to participate in complex biochemical interactions not observed in simpler amines or alcohols. This property enhances its utility in both synthetic chemistry and biological applications.